N-(4-chlorobenzyl)-2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide
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Overview
Description
N-(4-chlorobenzyl)-2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide is a synthetic organic compound. Its structure suggests it may have applications in various fields such as medicinal chemistry, materials science, or as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide likely involves multiple steps:
Formation of the 4-chlorobenzyl group: This could be achieved through the chlorination of benzyl compounds.
Attachment of the 3,5-dimethylphenoxy group: This step might involve etherification reactions.
Incorporation of the 1,1-dioxidotetrahydrothiophen-3-yl group: This could be done through a sulfonation reaction.
Final amide formation: This step would involve the reaction of the intermediate with a suitable amine under amide bond-forming conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophen group.
Reduction: Reduction reactions could target the carbonyl group in the amide.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Intermediate in Organic Synthesis: The compound could serve as a building block for more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology and Medicine
Pharmaceuticals: Possible applications in drug design and development, particularly if the compound exhibits biological activity.
Biochemical Research: Use as a probe or reagent in studying biochemical pathways.
Industry
Materials Science: Potential use in the development of new materials with specific properties.
Agriculture: Possible applications as a pesticide or herbicide.
Mechanism of Action
The mechanism of action would depend on the specific application. In a pharmaceutical context, it might involve binding to a specific protein or enzyme, thereby modulating its activity. The molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzyl)-2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
- N-(4-chlorobenzyl)-2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)butanamide
Uniqueness
The uniqueness of N-(4-chlorobenzyl)-2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide would lie in its specific combination of functional groups, which could confer unique chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C22H26ClNO4S |
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Molecular Weight |
436.0 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(3,5-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)propanamide |
InChI |
InChI=1S/C22H26ClNO4S/c1-15-10-16(2)12-21(11-15)28-17(3)22(25)24(20-8-9-29(26,27)14-20)13-18-4-6-19(23)7-5-18/h4-7,10-12,17,20H,8-9,13-14H2,1-3H3 |
InChI Key |
MMVLCRIUIHOPNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)C(=O)N(CC2=CC=C(C=C2)Cl)C3CCS(=O)(=O)C3)C |
Origin of Product |
United States |
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